![molecular formula C25H18N4O2 B11410339 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11410339.png)
2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features an indoloquinoxaline moiety linked to an isoindole-dione group, making it a potential candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step protocols. One common method involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate alkylating agents under specific conditions. For example, the reaction of 6H-indolo[2,3-b]quinoxalines with 2-bromophenylethan-1-ones in a DMSO-K2CO3 system has been reported . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoloquinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially reduced indoloquinoxalines.
Wissenschaftliche Forschungsanwendungen
2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalating agent, which can stabilize DNA duplexes.
Wirkmechanismus
The mechanism of action of 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, stabilizing the DNA duplex and inhibiting the replication and transcription processes . This mechanism is crucial for its anticancer and antiviral activities, as it can prevent the proliferation of cancer cells and the replication of viruses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6H-Indolo[2,3-b]chinoxalin: Bekannt für seine antiviralen und Antikrebswirkungen.
Ellipticin: Ein natürlicher zytotoxischer Wirkstoff mit einer ähnlichen Indolochinoxalin-Struktur.
1,2,3-Triazolderivate: Zeigen signifikante antimikrobielle und zytostatische Aktivitäten.
Einzigartigkeit
2-[3-(6H-Indolo[2,3-b]chinoxalin-6-yl)propyl]-1H-Isoindol-1,3(2H)-dion ist einzigartig aufgrund seiner kombinierten Indolochinoxalin- und Isoindol-dion-Struktur, die seine biologische Aktivität und potenzielle Anwendungen verstärkt. Seine Fähigkeit, DNA zu interkalieren, und seine vielfältige Reaktivität machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C25H18N4O2 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-(3-indolo[3,2-b]quinoxalin-6-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-16-8-1-2-9-17(16)25(31)29(24)15-7-14-28-21-13-6-3-10-18(21)22-23(28)27-20-12-5-4-11-19(20)26-22/h1-6,8-13H,7,14-15H2 |
InChI-Schlüssel |
YODGKQGZEVQTQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410257.png)
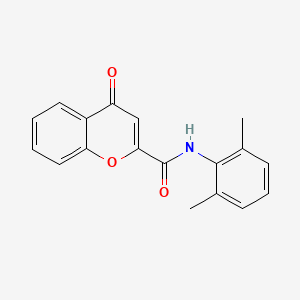
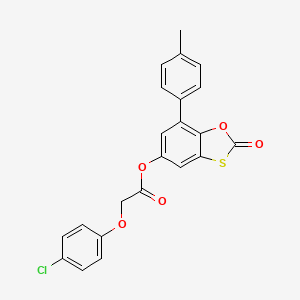
![Diethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11410270.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410271.png)
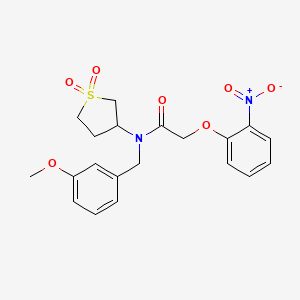
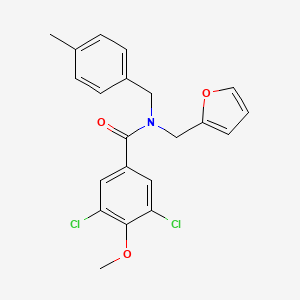
![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11410283.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410286.png)
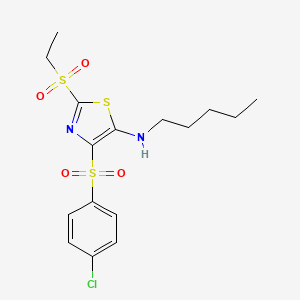
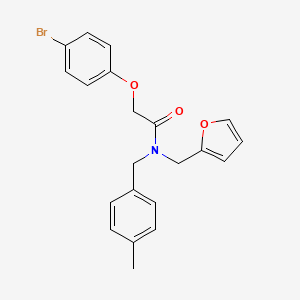
![4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410322.png)

